molecular formula C12H8BrNO4S B241803 [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B241803
M. Wt: 342.17 g/mol
InChI Key: YZXSZFJZFHSKAG-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid, also known as BBTA, is a thiazolidine derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and cellular damage. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is its relatively simple synthesis method, which makes it a potentially attractive candidate for further research and development. However, one limitation of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research involving [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid. One area of interest is the development of novel [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid derivatives with improved bioactivity and selectivity. Another area of interest is the investigation of the potential use of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form a thiazolidine ring, which is subsequently oxidized to form the final product, [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid.

Scientific Research Applications

[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the anti-inflammatory effects of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid in a mouse model of acute lung injury and found that [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid was able to significantly reduce inflammation and oxidative stress in the lungs. Another study investigated the anticancer properties of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid and found that it was able to induce apoptosis in human breast cancer cells.

properties

Product Name

[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C12H8BrNO4S

Molecular Weight

342.17 g/mol

IUPAC Name

2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H8BrNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-

InChI Key

YZXSZFJZFHSKAG-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)Br

SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Br

Origin of Product

United States

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